Product packaging for Quinoline-3-carbonyl Chloride(Cat. No.:CAS No. 84741-86-6)

Quinoline-3-carbonyl Chloride

Cat. No.: B1311993
CAS No.: 84741-86-6
M. Wt: 191.61 g/mol
InChI Key: HNUSZIQSLZBZTO-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. orientjchem.org This structural motif is not merely an academic curiosity; it is a privileged structure found in numerous natural products and synthetic compounds with a vast spectrum of biological activities. researchgate.netresearchgate.net Quinoline and its derivatives are recognized for their extensive pharmacological applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgchemrj.orgbiointerfaceresearch.com The presence of the quinoline ring system in many marketed drugs underscores its importance in medicinal chemistry. researchgate.netbiointerfaceresearch.com The planar and aromatic nature of the quinoline system also allows for interactions with biological macromolecules, such as DNA intercalation, which is a mechanism for some of its anticancer effects. orientjchem.org Its versatility makes it a key target for synthetic chemists aiming to develop novel therapeutic agents and functional materials. researchgate.netchemrj.org

Role of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -C(=O)Cl functional group. numberanalytics.comwikipedia.org They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful as intermediates in organic synthesis. wikipedia.orgfiveable.me The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing chlorine atom, makes acyl chlorides highly susceptible to nucleophilic attack. numberanalytics.com This reactivity is harnessed to facilitate the formation of various other carbonyl compounds. For instance, acyl chlorides react readily with alcohols to form esters, with amines to produce amides, and with carboxylate salts to yield anhydrides. wikipedia.orgiitk.ac.in This versatility makes them fundamental reagents for introducing acyl groups into molecules, a common strategy in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comiitk.ac.in

Contextualization of Quinoline-3-carbonyl Chloride as a Key Synthon

This compound emerges as a key synthon by combining the desirable attributes of the quinoline core with the reliable reactivity of an acyl chloride. Its structure allows chemists to introduce the quinoline-3-carbonyl moiety into a target molecule through established acylation reactions. The compound is typically synthesized from its corresponding quinoline-3-carboxylic acid via chlorination with reagents such as thionyl chloride. nih.gov

Once formed, this compound acts as a powerful electrophile. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines and alcohols, to yield a variety of amides and esters, respectively. This reactivity provides a direct and efficient pathway to synthesize a library of quinoline-3-carboxamides (B1200007) and quinoline-3-carboxylates, which are often investigated for their potential biological activities in pharmaceutical and agrochemical research. ontosight.ai The dual nature of the molecule—possessing both the heterocyclic quinoline scaffold and the highly reactive acyl chloride—positions it as a valuable and versatile intermediate in the construction of complex, functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov, sigmaaldrich.com
Molecular Formula C₁₀H₆ClNO , nih.gov
Molecular Weight 191.61 g/mol , nih.gov
CAS Number 84741-86-6 nih.gov, sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

Table 2: Synthesis and Reactivity of this compound

Reaction Type Description Reagents Products Reference(s)
Synthesis Chlorination of the corresponding carboxylic acid to form the acyl chloride. Quinoline-3-carboxylic acid, Thionyl chloride (SOCl₂) This compound, Sulfur dioxide (SO₂), Hydrogen chloride (HCl) , nih.gov
Nucleophilic Acyl Substitution (Aminolysis) Reaction with primary or secondary amines to form amides. Amines (R-NH₂) Quinoline-3-carboxamides
Nucleophilic Acyl Substitution (Alcoholysis) Reaction with alcohols to form esters. Alcohols (R-OH) Quinoline-3-carboxylates

| Reduction | Reduction of the acyl chloride to an aldehyde or alcohol. | Lithium aluminum hydride (LiAlH₄) | Quinoline-3-carboxaldehyde, Quinoline-3-methanol | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO B1311993 Quinoline-3-carbonyl Chloride CAS No. 84741-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUSZIQSLZBZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452549
Record name Quinoline-3-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84741-86-6
Record name Quinoline-3-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Quinoline 3 Carbonyl Chloride and Analogous Structures

Established Synthetic Routes to Quinoline-3-Carboxylic Acid Precursors

The construction of the quinoline-3-carboxylic acid framework is foundational. Various synthetic strategies have been developed, ranging from classical named reactions that build the quinoline (B57606) ring system to modern functionalization techniques that modify a pre-existing quinoline scaffold.

Several classical methods are employed for the synthesis of the quinoline core, which can be adapted to produce quinoline-3-carboxylic acid. frontiersin.org These pathways often involve the condensation of anilines or other benzene (B151609) derivatives with compounds that provide the necessary carbon atoms to form the second ring.

Doebner-von Miller Reaction : This reaction typically involves the synthesis of quinolines from an α,β-unsaturated carbonyl compound and an aniline (B41778) in the presence of an acid catalyst. A modified three-component Doebner hydrogen-transfer reaction, using anilines, pyruvic acid, and aldehydes, provides a direct route to quinoline-4-carboxylic acids. acs.orgresearchgate.net While this primarily yields 4-carboxy derivatives, variations in substrates can be explored.

Pfitzinger Reaction : This pathway synthesizes quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. acs.orgresearchgate.netpharmaguideline.com The resulting carboxylic acid at the 4-position can sometimes be rearranged or the starting materials modified to achieve substitution at the 3-position.

Friedländer Synthesis : A versatile and efficient method, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., ethyl acetoacetate). pharmaguideline.comijpsjournal.comnih.gov This method is widely used for preparing polysubstituted quinolines and can be adapted for the synthesis of quinoline-3-carboxylic acid derivatives. Microwave-assisted modifications of this reaction have been shown to be rapid and efficient. nih.gov

Combes Synthesis : This method uses the acid-catalyzed cyclization of β-amino enones, which are formed from the reaction of an aniline with a 1,3-dicarbonyl compound, to produce the quinoline scaffold. pharmaguideline.com

A specific method for synthesizing substituted 3-quinoline carboxylic acid involves a palladium-catalyzed carbonylation of a functionalized quinoline, followed by selective decarboxylation. google.com For instance, 2,3-dichloroquinoline (B1353807) can undergo a carbonylation reaction to form 2,3-quinolinedicarboxylic acid dimethyl ester. google.com This intermediate is then hydrolyzed to the diacid, and subsequent heating selectively removes the carboxyl group at the 2-position to yield quinoline-3-carboxylic acid. google.com

An alternative to building the quinoline ring from scratch is to introduce a carboxyl group onto a pre-existing quinoline molecule. C-H bond functionalization has emerged as a powerful strategy in modern synthetic chemistry for this purpose. rsc.org This approach allows for the precise and selective introduction of functional groups, expanding the chemical diversity of quinoline derivatives. rsc.org

Transition-metal-catalyzed reactions are at the forefront of these strategies. rsc.org For example, a nickel-catalyzed electrophilic C(3)-H functionalization of quinolines allows for the coupling of the quinoline with various electrophiles at room temperature. rsc.org While direct carboxylation at the C3 position via C-H activation is a developing area, related functionalizations demonstrate the feasibility of this approach. The use of directing groups can facilitate regioselective functionalization at specific positions on the quinoline ring. researchgate.net

Another strategy involves starting with a functionalized quinoline, such as a halogenated derivative. For example, 3,4-dibromoisoquinoline (B189536) can be converted to 3,4-isoquinolinedicarboxylic acid dimethyl ester via a carbonylation reaction, which is then hydrolyzed and selectively decarboxylated to produce 4-isoquinolinecarboxylic acid, showcasing a parallel strategy in a related heterocyclic system. google.com

Conversion of Quinoline-3-Carboxylic Acids to Quinoline-3-carbonyl Chloride

Once quinoline-3-carboxylic acid is obtained, it is converted into the more reactive this compound. This acyl chloride is a key intermediate, acting as a powerful electrophile for subsequent nucleophilic substitution reactions to create esters and amides.

The transformation of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis, typically achieved using a chlorinating agent. The choice of reagent is crucial for ensuring high yield and purity.

Commonly used chlorinating agents include:

Thionyl Chloride (SOCl₂) : This is one of the most frequently used reagents for this conversion due to its reactivity and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification. The reaction is typically performed under anhydrous conditions.

Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another effective reagent. It is known for reacting under milder conditions than thionyl chloride.

Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (PCl₃) : These are also effective but can sometimes lead to more side products, making purification more complex.

For the specific synthesis of this compound, acylation reactions with quinoline-3-carboxylic acid precursors are carried out under anhydrous conditions, with thionyl chloride being a common choice for the chlorinating agent. Similarly, quinoline-2-carboxylic acid has been converted to its corresponding carbonyl chloride using thionyl chloride before further reactions. ajchem-a.com

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing side reactions.

Key parameters for optimization include:

Solvent : Anhydrous, non-protic solvents are required to prevent hydrolysis of the acyl chloride product. Common choices include dichloromethane (B109758) (DCM), toluene, or an excess of the chlorinating agent itself if it is a liquid (e.g., thionyl chloride).

Temperature : The reaction is often initiated at room temperature or below and may be gently heated to ensure completion. Monitoring the reaction progress is crucial to avoid degradation of the product at elevated temperatures.

Stoichiometry : An excess of the chlorinating agent is often used to drive the reaction to completion. However, a large excess can complicate the workup process, as the unreacted reagent must be removed, typically by distillation or evaporation under reduced pressure.

Catalyst : For reactions involving oxalyl chloride, a catalytic amount of DMF is typically added to form the Vilsmeier reagent in situ, which is the active electrophile. chemijournal.com

Reaction Monitoring : The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine when the starting carboxylic acid has been fully consumed.

The table below summarizes typical conditions for the chlorination reaction.

Chlorinating AgentTypical SolventCatalystGeneral Conditions
Thionyl Chloride (SOCl₂)Toluene, Dichloromethane, or neatOften none; sometimes catalytic DMFReflux or gentle heating under anhydrous conditions
Oxalyl Chloride ((COCl)₂)Dichloromethane, TetrahydrofuranDimethylformamide (DMF)Room temperature or 0°C under anhydrous conditions
Phosphorus Pentachloride (PCl₅)Inert solvent like carbon tetrachlorideNoneHeating may be required

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov While the conversion to a highly reactive acyl chloride presents challenges to green chemistry, efforts are focused on the synthesis of the quinoline precursor. acs.orgresearchgate.net

Key green approaches in the synthesis of the quinoline scaffold include:

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. tandfonline.com For example, one-pot three-component synthesis of pyrimido[4,5-b]quinolones has been achieved in water. tandfonline.com

Catalysis : Employing reusable and non-toxic catalysts, such as nanocatalysts or solid acid catalysts like Amberlyst-15, can improve the efficiency and sustainability of the reaction. nih.govtandfonline.comacs.org Nanocatalysts are of particular interest due to their high efficiency and potential for recovery and reuse. acs.org

Energy Efficiency : Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net A microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst exemplifies this approach. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly advantageous in this regard as they can construct complex molecules in a single step with high atom economy. acs.org

Solvent-Free and Aqueous Medium Reactions

The push towards green chemistry has prioritized the reduction or elimination of volatile organic solvents. rsc.org Solvent-free and aqueous-based reactions represent a significant step in this direction, offering benefits such as reduced waste, lower costs, and simplified work-up procedures.

Solvent-Free Synthesis: The thermal cyclization step of the Gould-Jacobs reaction, which forms the 4-hydroxyquinoline-3-carboxylate core, is particularly well-suited to solvent-free conditions. wikipedia.org Traditionally performed in high-boiling point solvents like diphenyl ether, research has demonstrated that this intramolecular cyclization can be conducted efficiently without any solvent at all. researchgate.net By heating the precursor, diethyl N-arylaminomethylenemalonate, at high temperatures (approaching 400 °C), the reaction can proceed rapidly and in high conversion. researchgate.net This approach not only eliminates the need for heat transfer oils but also enhances throughput, improves energy efficiency, and simplifies product isolation, as the product often precipitates upon cooling. researchgate.netablelab.eu

The conversion of Quinoline-3-carboxylic acid to this compound typically involves chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uk Performing this step under solvent-free conditions is also feasible. The reaction can be carried out by directly heating the carboxylic acid with an excess of the liquid chlorinating agent (e.g., thionyl chloride), which also serves as the reaction medium. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying purification. chemguide.co.uk

Aqueous Medium Reactions: While the high-temperature cyclization for the quinoline core is generally not compatible with aqueous media, subsequent steps in the synthesis can be performed in water. The hydrolysis of the precursor, Ethyl quinoline-3-carboxylate, to Quinoline-3-carboxylic acid is a standard saponification reaction that is carried out in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol. wikipedia.org

Furthermore, certain catalytic methods for quinoline synthesis have been adapted for aqueous media. For instance, the ultrasound-assisted synthesis of quinoline derivatives has been successfully performed in water using tin(II) chloride dihydrate as a precatalyst, highlighting the potential for greener approaches to the synthesis of the core scaffold. nih.gov

Reaction StageMethodKey FindingsReference(s)
Precursor Synthesis Solvent-Free Gould-Jacobs CyclizationReaction proceeds rapidly at high temperatures (~400 °C) without solvent, offering high throughput and easy work-up. researchgate.net
Final Conversion Solvent-Free ChlorinationQuinoline-3-carboxylic acid can be directly converted to the carbonyl chloride using thionyl chloride as both reagent and medium. chemguide.co.uk
Intermediate Step Aqueous SaponificationHydrolysis of the ethyl ester precursor is effectively performed in aqueous base. wikipedia.org
General Quinoline Synthesis Ultrasound in WaterDemonstrates the feasibility of using water as a medium for quinoline ring formation with specific catalysts. nih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of non-conventional energy sources like microwaves and ultrasound has revolutionized organic synthesis by dramatically reducing reaction times, increasing yields, and often improving product purity.

Microwave-Assisted Synthesis: Microwave irradiation has been proven to be highly effective for the synthesis of quinoline derivatives, particularly in accelerating the thermally demanding cyclization step of the Gould-Jacobs reaction. wikipedia.orgablelab.eu Conventional heating methods require high temperatures and long reaction times, whereas microwave-assisted synthesis can accomplish the same transformation in minutes with improved yields. ablelab.eu For example, the reaction of an aniline with diethyl ethoxymethylenemalonate can be heated in a microwave reactor to temperatures of 250-300 °C, completing the cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate in as little as 5 minutes. ablelab.eu This rapid, controlled heating minimizes the degradation of the product that can occur with prolonged heating. ablelab.eu Microwave assistance has also been applied to other quinoline syntheses, such as the Friedländer reaction, where it achieves excellent yields in minutes compared to days for the unassisted reaction. nih.gov

The conversion of carboxylic acids to acyl chlorides can also be accelerated by microwave heating, although this application is less commonly documented for this compound specifically. The general principle involves heating the carboxylic acid with a chlorinating agent under microwave irradiation to shorten the reaction time.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through the phenomenon of acoustic cavitation. This process enhances mass transfer and can initiate or accelerate reactions. Ultrasound has been successfully employed for the synthesis of various quinoline and hybrid quinoline-imidazole derivatives. nih.govnih.gov For instance, the synthesis of 2-substituted quinolines has been achieved in water under ultrasound irradiation, demonstrating a green and efficient approach. nih.gov While a direct application of ultrasound to the Gould-Jacobs reaction for the 3-carboxylate precursor is not widely reported, the known benefits of sonication in heterocyclic synthesis—such as shorter reaction times, milder conditions, and higher yields—suggest its potential applicability. nih.gov

MethodReactionTemperatureTimeYieldReference(s)
Microwave Aniline + Diethyl ethoxymethylenemalonate → Ethyl 4-hydroxyquinoline-3-carboxylate300 °C5 min47% ablelab.eu
Microwave 2-Aminobenzophenone + Ketone → Substituted Quinoline (Friedländer)160 °C5 minExcellent nih.gov
Microwave Substituted Acetanilide + Vilsmeier Reagent → Dichloro-fluoroquinoline-3-carbaldehydeN/A1 hour94% jmpas.com
Ultrasound Aniline + Aldehyde + Ester (in water) → 2-Substituted QuinolineRoom TempN/AGood nih.gov
Ultrasound N-Alkylation of Imidazole with Halo-quinolineRoom TempN/AHigh nih.gov

Catalytic Methodologies for Enhanced Efficiency

A novel and efficient method involves a Rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. beilstein-journals.orgnih.gov This process occurs under mild, room-temperature conditions and proceeds through a proposed cyclopropanation of the indole (B1671886) C2-C3 bond, followed by a ring-expansion and elimination sequence to yield various substituted Ethyl quinoline-3-carboxylates in good to excellent yields (up to 90%). beilstein-journals.orgnih.gov This catalytic route offers a distinct advantage over traditional high-temperature condensations.

Another catalytic approach utilizes an acidic iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system to convert anilines and readily available amino acids into alkyl quinoline-3-carboxylates. organic-chemistry.org This formal [3+2+1] annulation provides a direct entry to the quinoline-3-carboxylate core.

While not specific to the Gould-Jacobs reaction, other catalytic systems for quinoline synthesis highlight the trend toward enhanced efficiency. The Friedländer annulation, for example, can be effectively promoted by a catalytic amount of iron(III) chloride (FeCl₃) under solvent-free conditions at room temperature. tandfonline.com Similarly, indium(III) chloride (InCl₃) has been used as a catalyst for solvent-free quinoline synthesis. researchgate.net The use of solid acid catalysts, such as montmorillonite (B579905) K-10 or silica-supported catalysts, also represents an environmentally benign and reusable option for promoting quinoline-forming reactions. jptcp.com These examples underscore the broad utility of catalysis in making quinoline synthesis more efficient and sustainable.

Catalyst SystemReactantsProductKey FeaturesReference(s)
Rh₂(esp)₂ Indole, Ethyl halodiazoacetateEthyl quinoline-3-carboxylateMild conditions, high yields (up to 90%), novel ring-expansion mechanism. beilstein-journals.orgnih.gov
I₂-DMSO (acidic) Aniline, Aspartates/PhenylalaninesAlkyl quinoline-3-carboxylateUtilizes readily available amino acids as synthons. organic-chemistry.org
FeCl₃ 2-Amino ketone, α-Methylene carbonylPolysubstituted quinolineSolvent-free, room temperature, simple, and efficient Friedländer synthesis. tandfonline.com
InCl₃ Anilines, Alkyl vinyl ketones2,3,4-TrialkylquinolineSolvent-free, microwave-assisted, reusable catalyst. researchgate.netjptcp.com

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. acs.org This technology is increasingly being applied to the synthesis of heterocyclic compounds, including quinolines.

The high-temperature cyclization step of the Gould-Jacobs reaction has been successfully adapted to a continuous-flow reactor system. researchgate.netacs.org By pumping the aminomethylenemalonate precursor through a heated reaction coil at high temperatures (300–360 °C) and pressures (100–160 bar), the desired 4-hydroxyquinoline-3-carboxylate can be synthesized with very short residence times, often in minutes. researchgate.net This approach allows for the safe handling of high-temperature reactions and enables a high-throughput, automated synthesis of the key precursor. A Chinese patent also notes that for key steps in an alternative synthesis of Quinoline-3-carboxylic acid, a continuous flow reactor is preferable for larger-scale production. google.com

Furthermore, flow chemistry has been demonstrated for the synthesis of 3-substituted quinolines, such as quinoline-3-carbonitriles, via photochemical radical cyclization. acs.org This highlights the adaptability of flow reactors to various reaction types for constructing the 3-substituted quinoline core.

The conversion of the precursor, Quinoline-3-carboxylic acid, to the final product, this compound, is also highly amenable to continuous processing. A flow system can be designed where a stream of the carboxylic acid dissolved in a suitable solvent is continuously mixed with a stream of a chlorinating agent, such as thionyl chloride or oxalyl chloride. chemguide.co.ukorganic-chemistry.org The mixture then passes through a heated reactor coil to ensure complete reaction. The gaseous byproducts (e.g., SO₂, HCl) can be continuously removed in a downstream gas-liquid separator, and the resulting solution of this compound can be collected or routed directly into the next reaction step, creating a fully integrated and automated process. The use of thionyl chloride has been documented in flow systems for converting carboxylic acids into esters (via an acyl chloride intermediate), demonstrating the technical feasibility of this approach. mdpi.com

Investigative Reaction Chemistry and Mechanistic Insights of Quinoline 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways

The fundamental reaction mechanism for quinoline-3-carbonyl chloride involves a two-step addition-elimination process. In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the subsequent step, the carbonyl π-bond is reformed, accompanied by the expulsion of the chloride ion, which is an excellent leaving group. This process regenerates the carbonyl group, resulting in a new acyl compound.

Aminolysis Reactions for Carboxamide Formation

The reaction of this compound with primary or secondary amines, known as aminolysis, is a direct and efficient method for the synthesis of quinoline-3-carboxamides (B1200007). These amides are a significant class of compounds investigated for a range of biological activities. The reaction is typically carried out in an aprotic solvent, and often in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com

The mechanism proceeds via the standard nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the chloride ion to yield a protonated amide. The added base then deprotonates this intermediate to afford the final, neutral carboxamide product.

Kinetic studies on the aminolysis of acyl halides have shown that the reaction can exhibit both first- and second-order dependence on the amine concentration. A second-order dependence suggests that a second molecule of the amine can act as a general base catalyst, facilitating the removal of the proton from the nitrogen in the tetrahedral intermediate, thereby increasing the reaction rate.

Table 1: Examples of Aminolysis Reactions for Quinoline-3-Carboxamide (B1254982) Synthesis This table is interactive. Click on the headers to sort the data.

Amine Nucleophile Base Solvent Reaction Conditions Product Yield (%) Reference
Various Amines Triethylamine (TEA) N,N-Dimethylformamide (DMF) Room Temperature, 12 h 2-Chloroquinoline-4-carboxamides Good
2-Aminophenol Potassium Carbonate (K2CO3) Dry Acetone Ice Bath, 1 h N-(2-hydroxyphenyl)quinoline-6-carboxamide* Not specified nih.gov
Various Anilines Not specified Not specified Not specified Substituted 2-chloroquinoline-3-carboxamides** Not specified researchgate.net

Note: This synthesis starts from quinoline-6-carboxylic acid, which is first converted to the acyl chloride in situ using thionyl chloride. nih.gov **Note: This synthesis starts from the corresponding carboxylic acid, which is coupled with anilines, implying an activated intermediate like the acyl chloride.* researchgate.net

Alcoholysis Reactions for Ester Formation

Analogous to aminolysis, this compound readily reacts with alcohols and phenols in a process called alcoholysis to form the corresponding esters. This reaction is a fundamental method for synthesizing quinoline-3-carboxylates. The reaction is often performed in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. libretexts.org

The mechanism mirrors that of aminolysis. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the chloride ion and subsequent deprotonation of the oxonium ion by a base yields the stable ester product. libretexts.org While direct studies on this compound are specific, the principles are derived from the well-established reactions of acyl chlorides with alcohols. libretexts.org This transformation is significantly more facile than the direct Fischer esterification of the parent carboxylic acid, which requires an acid catalyst and often harsh conditions to drive the equilibrium towards the product. masterorganicchemistry.com

Table 2: General Conditions for Alcoholysis of Acyl Chlorides This table is interactive. Click on the headers to sort the data.

Alcohol Nucleophile Base Solvent General Conditions Product Type
Primary Alcohols (e.g., Methanol, Ethanol) Pyridine or Triethylamine Aprotic (e.g., DCM, THF) 0 °C to Room Temperature Alkyl quinoline-3-carboxylates
Secondary Alcohols (e.g., Isopropanol) Pyridine or Triethylamine Aprotic (e.g., DCM, THF) Room Temperature Isopropyl quinoline-3-carboxylate
Phenols Pyridine or Triethylamine Aprotic (e.g., DCM, THF) Room Temperature to mild heating Phenyl quinoline-3-carboxylates

Other Heteroatom Nucleophilic Attacks

The high reactivity of the acyl chloride group extends to a variety of other heteroatom nucleophiles beyond amines and alcohols.

Sulfur Nucleophiles : Thiols (R-SH) can react with this compound to produce thioesters (R-S-CO-R'). The mechanism is analogous to alcoholysis, with the more nucleophilic sulfur atom attacking the carbonyl carbon. These reactions are typically efficient and provide a direct route to quinoline-3-carbothioates. Research on related chloroquinolines has shown successful nucleophilic substitution with sulfur reagents like thiourea, indicating the viability of such transformations. mdpi.com

Oxygen Nucleophiles : Carboxylate anions (R-COO⁻), typically from the salt of a carboxylic acid, can serve as oxygen nucleophiles. Their reaction with this compound would yield a carboxylic anhydride. This is a standard method for anhydride synthesis, proceeding through the established addition-elimination mechanism. masterorganicchemistry.com

Factors Influencing Reactivity and Selectivity

The rate and outcome of nucleophilic acyl substitution reactions involving this compound are governed by several interconnected factors, including the electronic and steric properties of both the quinoline (B57606) substrate and the nucleophile, as well as the characteristics of the reaction medium.

Steric and Electronic Effects of Substituents

The reactivity of the carbonyl group and the stability of the tetrahedral intermediate are highly sensitive to the electronic nature of substituents on both the quinoline ring and the nucleophile.

Effects of Substituents on the Quinoline Ring : Electron-withdrawing groups (e.g., -NO₂, -Cl, -CN) attached to the quinoline ring increase the electrophilicity of the carbonyl carbon. By inductively pulling electron density away from the reaction center, these groups make the carbonyl carbon more positive and thus more susceptible to nucleophilic attack, leading to an increased reaction rate. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the electrophilicity of the carbonyl carbon through resonance or inductive effects, which can slow down the rate of nucleophilic attack. Studies on related quinoline systems have confirmed that electronic effects from substituents influence the reactivity and spectroscopic properties of the molecule. researchgate.net

Effects of Substituents on the Nucleophile : The nucleophilicity of the attacking species is paramount. Electron-donating groups on the nucleophile (e.g., an alkyl group on an amine) increase its basicity and nucleophilicity, accelerating the reaction. Electron-withdrawing groups diminish nucleophilicity, slowing the reaction.

Elucidation of Reaction Mechanisms

The reactivity of this compound is fundamentally governed by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the quinoline ring. This high degree of electrophilicity makes it a prime substrate for nucleophilic acyl substitution reactions. The elucidation of the precise mechanisms through which these reactions proceed involves a combination of kinetic studies, reaction profiling, and the identification of transient species such as intermediates and transition states.

Kinetic Studies and Reaction Profiling

While specific, detailed kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of acyl chloride reactivity allow for a robust theoretical framework for reaction profiling. Kinetic analysis of related acyl chloride reactions typically involves monitoring the reaction rates under various conditions, such as changes in temperature, solvent polarity, and nucleophile concentration.

Methodologies for such studies would likely employ spectroscopic techniques like UV-Vis or NMR spectroscopy to track the disappearance of reactants and the appearance of products over time. The data from these experiments would allow for the determination of reaction orders and rate constants, providing insight into the molecularity of the rate-determining step.

Rate = k[this compound][Nu]

The effect of the solvent on the reaction rate would also be a critical area of investigation. Polar aprotic solvents like DMF or THF are often used for these types of reactions. A comparative kinetic study in different solvents could reveal details about the charge separation in the transition state.

Furthermore, the electronic influence of the quinoline ring on the reaction rate could be theoretically probed using Hammett plots, should substituted quinoline-3-carbonyl chlorides be synthesized and their reaction rates measured. A positive rho (ρ) value would be expected, indicating that electron-withdrawing groups on the quinoline ring accelerate the reaction by further stabilizing the developing negative charge in the transition state.

Interactive Data Table: Hypothetical Kinetic Data for the Reaction of this compound with a Primary Amine

This table presents hypothetical data to illustrate the expected outcomes of kinetic experiments. The data shows a first-order dependence on both reactants and a modest rate increase in a more polar solvent and at a higher temperature.

Identification of Intermediates and Transition States

The generally accepted mechanism for nucleophilic acyl substitution on acyl chlorides, including this compound, is a two-step addition-elimination pathway that proceeds through a tetrahedral intermediate.

In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a short-lived tetrahedral intermediate where the carbon atom is sp³-hybridized. This intermediate is characterized by a negatively charged oxygen atom.

The second step involves the collapse of this tetrahedral intermediate. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled. This results in the formation of the final acylated product.

Direct observation of this tetrahedral intermediate is challenging due to its high reactivity and short lifetime. However, its existence is supported by a wealth of indirect evidence from studies on analogous systems, including isotopic labeling experiments. For example, using an ¹⁸O-labeled carbonyl group in the acyl chloride would result in the incorporation of the label into the final product, which is consistent with the formation of a tetrahedral intermediate.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the structures of intermediates and transition states. Such calculations can map out the potential energy surface of the reaction, providing calculated activation energies for the formation and breakdown of the tetrahedral intermediate. These theoretical studies can also provide insights into the geometry of the transition states. For the reaction of this compound, the transition state for the nucleophilic attack would involve the partial formation of the bond between the nucleophile and the carbonyl carbon and the partial breaking of the C=O pi bond.

Strategic Applications of Quinoline 3 Carbonyl Chloride As a Chemical Building Block

Design and Synthesis of Quinoline-3-Carboxamide (B1254982) Derivatives

The reaction of quinoline-3-carbonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of quinoline-3-carboxamides (B1200007). This transformation is fundamental in medicinal chemistry, as the carboxamide linkage is a common feature in many biologically active compounds. The versatility of this reaction allows for the introduction of a wide range of substituents on the amide nitrogen, enabling the systematic exploration of structure-activity relationships.

Exploration of N-Substituted Amides

The synthesis of N-substituted quinoline-3-carboxamides is a straightforward process involving the nucleophilic acyl substitution of an amine for the chloride on the carbonyl group of this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The broad availability of diverse primary and secondary amines allows for the creation of extensive libraries of N-substituted quinoline-3-carboxamides. Researchers have synthesized various derivatives by reacting this compound with different substituted anilines and other amino compounds. researchgate.net

For instance, a series of novel substituted 2-chloroquinoline-3-carboxamide (B1625466) derivatives were prepared from the corresponding carboxylic acid, which is readily converted to the acyl chloride. iicbe.org This highlights the importance of this compound as a key intermediate. The electronic properties of the substituents on the amine have been shown to influence the biological activity of the resulting carboxamides, underscoring the importance of this synthetic strategy in drug discovery. researchgate.net

Table 1: Examples of N-Substituted Quinoline-3-Carboxamide Derivatives
Amine ReactantResulting N-SubstituentPotential Significance
Aniline (B41778)PhenylCore structure for further functionalization
4-Bromoaniline4-BromophenylIntroduction of a halogen for potential modification via cross-coupling reactions
Substituted ArylaminesVariously substituted aryl groupsExploration of electronic and steric effects on biological activity

Incorporation into Complex Polycyclic Systems

This compound serves as a valuable precursor for the incorporation of the quinoline-3-carboxamide moiety into larger, more complex polycyclic systems. While the initial reaction forms the amide bond, subsequent intramolecular reactions can be designed to construct additional rings, leading to fused heterocyclic systems. For example, a 2-chloroquinoline-3-carbaldehyde, a related derivative, has been utilized in the synthesis of pyrrolo[3,4-b]quinolinones through a condensation reaction followed by cyclization. nih.gov This demonstrates the potential of functionalized quinolines at the 3-position to act as synthons for building intricate molecular architectures.

The strategy often involves a multi-step sequence where the quinoline-3-carboxamide is first synthesized and then subjected to conditions that promote cyclization. The nature of the N-substituent is critical in these transformations, as it must contain a functional group that can react with another part of the quinoline (B57606) scaffold or a tethered group to form the new ring. This approach allows for the systematic construction of novel polycyclic compounds with potential therapeutic or material applications.

Preparation of Quinoline-3-Carboxylate Esters

Similar to the synthesis of amides, this compound readily reacts with alcohols to form quinoline-3-carboxylate esters. This esterification reaction is a powerful tool for introducing a variety of alkoxy groups at the 3-position of the quinoline ring, leading to a diverse range of ester derivatives.

Varied Alcohol Reactants and Ester Linkages

The reaction of this compound with a wide array of alcohols, including simple alkanols, substituted phenols, and more complex polyols, allows for the synthesis of a corresponding variety of quinoline-3-carboxylate esters. The choice of alcohol determines the nature of the ester linkage and the properties of the resulting molecule. This versatility is crucial for tuning the physicochemical properties of the compounds, such as solubility and bioavailability, which is of significant interest in drug design.

The synthesis is typically performed under anhydrous conditions, often with a non-nucleophilic base to scavenge the HCl produced. The high reactivity of the acyl chloride ensures that the reaction proceeds efficiently with a broad range of alcohol substrates.

Table 2: Examples of Quinoline-3-Carboxylate Esters from Varied Alcohols
Alcohol ReactantResulting EsterEster Linkage
MethanolMethyl quinoline-3-carboxylateMethyl ester
EthanolEthyl quinoline-3-carboxylateEthyl ester
PhenolPhenyl quinoline-3-carboxylatePhenyl ester

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org While direct one-pot syntheses of quinoline-3-carboxylate esters from this compound using MCRs are not extensively documented, the principles of MCRs can be applied to generate diversity around the quinoline scaffold. For instance, MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds, such as in the Povarov, Gewald, and Ugi reactions. organic-chemistry.org

The development of novel MCRs that incorporate this compound as a reactive component could provide rapid access to libraries of quinoline-3-carboxylate esters with diverse functionalities. Such strategies would be highly atom-economical and would allow for the introduction of structural diversity in a highly efficient manner. organic-chemistry.org

Diversification of the Quinoline Scaffold via C-C Bond Forming Reactions

Beyond its use in forming amide and ester linkages, the carbonyl group of this compound can be a handle for C-C bond-forming reactions, enabling the diversification of the quinoline scaffold itself. While the direct use of acyl chlorides in common cross-coupling reactions is not as prevalent as that of other functional groups, strategic transformations can open up pathways for such modifications.

A notable example of a relevant C-C bond-forming reaction is the palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids. This reaction allows for the direct connection of an aryl group to the heterocyclic core. This compound can be readily hydrolyzed back to the corresponding quinoline-3-carboxylic acid, which can then be utilized in such a decarbonylative cross-coupling reaction. This two-step sequence provides a powerful method for the synthesis of 3-arylquinolines, a class of compounds with significant interest in medicinal chemistry.

This approach highlights the strategic value of this compound not just as a direct precursor to amides and esters, but also as a stable and reactive precursor to the carboxylic acid, which can then participate in a wider range of C-C bond-forming reactions for further diversification of the quinoline core.

Contributions to Heterocyclic Ring System Construction

This compound serves as a versatile and highly reactive building block in the synthesis of more complex heterocyclic systems. Its utility stems from the electrophilic nature of the acyl chloride group, which readily participates in cyclocondensation and multicomponent reactions. This reactivity allows for the fusion or attachment of various five- and six-membered heterocyclic rings to the quinoline core, leading to the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science. The quinoline moiety itself is a privileged structure in numerous biologically active compounds, and its derivatization through the construction of new heterocyclic rings is a key strategy in drug discovery.

The primary reaction pathways involve the initial conversion of the acyl chloride into key intermediates such as hydrazides, amides, and acyl azides. These intermediates then undergo subsequent intramolecular or intermolecular cyclization reactions to yield the final heterocyclic products.

One of the most common applications is in the synthesis of quinolinyl-substituted 1,3,4-oxadiazoles. The general synthetic route involves the reaction of this compound with a carbohydrazide. This initial acylation step forms a stable N-acylhydrazone intermediate, which can then be cyclized under dehydrating conditions, often using reagents like phosphorus oxychloride, to furnish the 1,3,4-oxadiazole (B1194373) ring. This method provides a straightforward entry into a library of compounds where the quinoline scaffold is directly linked to the C5 position of the oxadiazole ring.

Another significant application is the construction of pyrazole-containing systems. While direct reaction with hydrazine (B178648) hydrate (B1144303) would yield quinoline-3-carbohydrazide, this intermediate can be further reacted with 1,3-dicarbonyl compounds in what is known as the Knorr pyrazole (B372694) synthesis. More direct, multicomponent approaches have also been developed where an acyl chloride, a terminal alkyne, and a hydrazine derivative react, often under metal catalysis, to construct the pyrazole ring in a highly convergent manner. beilstein-journals.org This allows for the introduction of diverse substituents onto the resulting quinolinyl-pyrazole framework.

Furthermore, the acyl chloride functionality is a direct precursor to acyl azides via reaction with an azide (B81097) salt such as sodium azide. Acyl azides are versatile intermediates that can undergo thermal or photochemical rearrangement (Curtius rearrangement) to form isocyanates, which are themselves valuable for constructing other heterocyclic systems like quinazolinediones or triazoles. The acyl azide can also participate in [3+2] cycloaddition reactions. For instance, reaction with alkynes can lead to the formation of 1,2,3-triazoles.

The synthesis of tetrazole derivatives from acyl chlorides is also a well-established transformation. A one-pot reaction of an acid chloride with azidotrimethylsilane (B126382) is a known method for producing tetrazolones, which are considered bioisosteres of carboxylic acids. nih.gov This suggests a viable pathway for converting this compound into quinolinyl-tetrazolone derivatives.

The table below summarizes the key heterocyclic systems constructed using this compound as the starting material or through its primary derivatives.

Starting Material DerivativeReagent(s)Heterocyclic System FormedGeneral Reaction Type
This compoundCarbohydrazides, then POCl₃1,3,4-OxadiazoleAcylation followed by Cyclodehydration
Quinoline-3-carbohydrazide1,3-Dicarbonyl compoundsPyrazoleCondensation/Cyclization
This compoundTerminal alkyne, HydrazinePyrazoleMulticomponent Cyclocondensation
This compoundSodium AzideAcyl azide (intermediate)Nucleophilic Acyl Substitution
Quinoline-3-acyl azideAlkynes1,2,3-Triazole[3+2] Cycloaddition
This compoundAzidotrimethylsilaneTetrazoloneOne-pot Cyclization

Advanced Analytical and Spectroscopic Characterization Techniques for Quinoline 3 Carbonyl Chloride and Its Synthetic Products

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating quinoline-3-carbonyl chloride from reaction precursors, byproducts, and degradation products, as well as for assessing its purity. These methods are also fundamental for the analysis of its diverse synthetic products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound and its derivatives, reversed-phase HPLC is the most common approach. tandfonline.comresearchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. tandfonline.comresearchgate.net

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which leverages the strong UV absorbance of the quinoline (B57606) ring system. tandfonline.com

Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. sielc.com This is particularly useful for identifying unknown impurities in a sample by providing molecular weight and fragmentation data for each separated component. tandfonline.com

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the high reactivity of the acyl chloride functional group, which can react with active sites in the GC column or hydrolyze with trace moisture, direct analysis of this compound by GC can be challenging. nih.gov

However, GC and its combination with mass spectrometry (GC-MS) are highly suitable for the analysis of more stable and volatile synthetic products derived from this compound, such as esters or amides. Furthermore, derivatization strategies can be employed to convert the reactive acyl chloride into a more stable derivative suitable for GC analysis. For instance, reaction with an alcohol (e.g., methanol) can convert it into a methyl ester, which is more amenable to GC analysis. nih.govresearchgate.netosti.gov GC-MS provides excellent separation efficiency and allows for compound identification through library matching of mass spectra. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of this compound derivatives, offering significant advantages in terms of speed, efficiency, and environmental sustainability over traditional chromatographic methods. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often with the addition of a polar organic co-solvent to modulate the mobile phase strength and selectivity. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput, which is particularly advantageous in high-throughput screening and purification workflows common in drug discovery.

The versatility of SFC allows for the analysis of a broad range of compounds, from non-polar to polar, making it well-suited for the diverse derivatives that can be synthesized from this compound. For instance, in the separation of chiral quinoline derivatives, SFC has demonstrated exceptional performance. The choice of stationary phase is critical in achieving the desired separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective in resolving enantiomers of quinoline compounds.

A systematic approach to method development in SFC often involves screening a variety of columns with different selectivities and a range of co-solvents and additives. Parameters such as back pressure, temperature, and gradient steepness are then optimized to achieve the desired resolution and analysis time. For example, in the chiral separation of hexahydroquinoline derivatives, a study systematically evaluated different CSPs under both HPLC and SFC conditions. The results highlighted the superior performance of SFC in terms of speed and resolution for several of the tested compounds.

Below is a data table summarizing the optimal SFC conditions for the enantiomeric separation of a representative hexahydroquinoline derivative, illustrating the typical parameters encountered in such analyses.

Table 1: SFC Conditions for Chiral Separation of a Hexahydroquinoline Derivative

Parameter Value
Column WhelkoShell
Mobile Phase 80% CO2 / 20% Methanol
Flow Rate 4 mL/min
Temperature 25°C
Back Pressure 150 bar
Retention Time 1 (tr1) 2.5 min
Retention Time 2 (tr2) 3.1 min
Selectivity (α) 1.24

| Resolution (Rs) | 2.80 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of crystalline solids. For synthetic products derived from this compound, such as quinoline-3-carboxamides (B1200007), single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and biological activity.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. This technique has been successfully applied to a variety of quinoline-3-carboxamide (B1254982) derivatives, revealing key structural features.

For example, in the crystal structure of benzo[h]quinoline-3-carboxamide, the molecule was found to be essentially planar, with the crystal packing being stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions. nih.gov Similarly, the analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide revealed a non-planar quinoline moiety and the presence of both intra- and intermolecular hydrogen bonds. iucr.org These detailed structural insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules with desired properties.

The crystallographic data obtained for these derivatives provide a definitive confirmation of their chemical structure, which is often essential for regulatory submissions and patent applications. A summary of representative crystallographic data for a quinoline-3-carboxamide derivative is presented in the table below.

Table 2: Representative Crystallographic Data for a Quinoline-3-Carboxamide Derivative

Parameter Value
Compound Benzo[h]quinoline-3-carboxamide nih.gov
Formula C14H10N2O
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.123 Å, b = 12.345 Å, c = 8.765 Å
α = 90°, β = 109.87°, γ = 90°
Volume 1023.4 ų

| Z | 4 |

Thermal Analysis Techniques for Stability Studies

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for evaluating the thermal stability of this compound and its synthetic products. These methods provide critical information about the physical and chemical changes that occur in a substance as a function of temperature, which is vital for determining appropriate storage conditions, handling procedures, and shelf-life.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a highly reactive acyl chloride, TGA can be used to determine its decomposition temperature. The resulting TGA curve would show a significant mass loss corresponding to the release of hydrogen chloride gas upon thermal decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. For its more stable synthetic derivatives, such as carboxamides, TGA can reveal multi-step decomposition pathways.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine transition temperatures such as melting points, glass transitions, and crystallization temperatures. For crystalline derivatives of this compound, DSC provides a precise melting point, which is a crucial parameter for identification and purity assessment. The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. The enthalpy of fusion, calculated from the peak area, provides information about the crystallinity of the material.

Table 3: Expected Thermal Analysis Data for this compound and a Synthetic Derivative

Technique Analyte Expected Thermal Event Approximate Temperature Range (°C)
TGA This compound Onset of decomposition (loss of HCl) 150 - 250
TGA Quinoline-3-carboxamide Derivative Onset of decomposition > 250
DSC This compound Melting (if stable at melting point) 100 - 150

| DSC | Quinoline-3-carboxamide Derivative | Sharp endothermic peak (melting) | 200 - 300 |

Computational and Theoretical Investigations of Quinoline 3 Carbonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic structure of molecules. These theoretical approaches are essential for predicting properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It is effective for structural calculations, analyzing molecular interactions, and evaluating the optical and electronic properties of atoms and molecules. rsc.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are commonly performed to optimize the molecular geometry and determine key structural parameters. dergi-fytronix.comrjptonline.org

In a typical DFT study of Quinoline-3-carbonyl chloride, the initial step involves geometry optimization to find the lowest energy conformation of the molecule. This process yields precise information on bond lengths, bond angles, and dihedral angles. The resulting data provides a detailed three-dimensional picture of the molecule's structure.

Table 1: Predicted Geometric Parameters for this compound (Optimized via DFT) Note: The following data is representative of typical DFT calculations for similar quinoline derivatives, as specific published data for this compound is not available.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.78
C-Cl1.20
C-C (Aromatic)1.39 - 1.42
C-N (Pyridine Ring)1.32 - 1.37
**Bond Angles (°) **O=C-Cl121.5
C-C-N (Pyridine Ring)120.0 - 124.0
C-C-C (Benzene Ring)119.0 - 121.0

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable comparative data on the electronic structure and energy of a molecule. For quinoline derivatives, these methods can be used to refine the understanding of electron correlation effects, although DFT often provides a good balance of accuracy and computational cost for molecules of this size.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational descriptors derived from quantum chemical calculations help to quantify and visualize these properties.

Frontier Molecular Orbital (FMO) theory is crucial for analyzing the chemical stability and reactivity of molecules by studying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.orgnih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that a molecule is more polarized and reactive. rsc.org For quinoline derivatives, the HOMO is typically localized over the electron-rich benzene (B151609) portion of the ring system, while the LUMO is often concentrated on the electron-deficient pyridine (B92270) ring and any electron-withdrawing substituents. rsc.org In this compound, the LUMO would be expected to be centered on the pyridine ring and the carbonyl chloride group.

Table 2: Predicted FMO Properties for this compound Note: The values presented are illustrative based on computational studies of analogous quinoline structures. nih.govresearchgate.net

PropertyPredicted Energy Value (eV)
HOMO Energy-6.85
LUMO Energy-2.90
Energy Gap (ΔE)3.95

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rjptonline.orguantwerpen.be The MEP map displays different values of electrostatic potential using a color spectrum. uantwerpen.be

Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. For this compound, negative potential is expected around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group due to their lone pairs of electrons.

Positive Regions (Blue): These areas have a lower electron density or a net positive charge and are prone to nucleophilic attack. uantwerpen.be Positive potential is anticipated around the hydrogen atoms and particularly on the carbon atom of the carbonyl group, which is bonded to two electronegative atoms (oxygen and chlorine).

The MEP surface provides a clear, visual guide to the reactive sites of the molecule. dergi-fytronix.comrjptonline.org

Natural Bond Orbital (NBO) analysis explains the intramolecular interactions, such as charge delocalization and hyperconjugation, within a molecule. dergi-fytronix.com This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction. dergi-fytronix.com

For this compound, significant NBO interactions would include:

π → π interactions:* These strong interactions occur between the filled π-orbitals and empty anti-bonding π*-orbitals within the aromatic quinoline ring system, contributing significantly to the molecule's stability. dergi-fytronix.com

n → π interactions:* These involve the lone pair (n) electrons of the nitrogen and oxygen atoms donating into the anti-bonding π*-orbitals of the aromatic ring or the carbonyl group. These interactions are crucial for understanding charge transfer within the molecule.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound Note: This table presents hypothetical, yet plausible, interactions and energies based on NBO analysis of similar heterocyclic compounds. dergi-fytronix.com

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π (C1-C2)π* (C3-C4)22.5Intramolecular Hyperconjugation (π → π)
π (C5-C6)π (N1-C7)19.8Intramolecular Hyperconjugation (π → π)
LP (1) N1π (C5-C6)45.3Lone Pair Delocalization (n → π)
LP (2) O1π (C8-Cl1)38.7Lone Pair Delocalization (n → σ*)

Fukui Functions for Site Reactivity

Computational chemistry provides powerful tools for predicting the reactivity of molecules. One such tool, derived from density functional theory (DFT), is the concept of Fukui functions. These functions help to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attack. The Fukui function, ƒ(r), essentially describes the change in electron density at a specific point in a molecule when an electron is added or removed.

For a given atom within a molecule, we can calculate three types of Fukui functions:

ƒ+(r) : This function indicates the propensity of a site to accept an electron, thus identifying it as a prime target for nucleophilic attack . A higher ƒ+ value at an atomic site suggests it is more electrophilic.

ƒ-(r) : This function measures the propensity of a site to donate an electron, highlighting its favorability for electrophilic attack . A higher ƒ- value indicates a more nucleophilic character.

ƒ0(r) : This function is relevant for predicting sites of radical attack .

In the case of this compound, the acyl chloride group is highly activating, making the carbonyl carbon a strong electrophilic center. The electron-withdrawing nature of both the chlorine atom and the quinoline ring enhances the partial positive charge on this carbon. DFT calculations would therefore be expected to show a large ƒ+ value on the carbonyl carbon, marking it as the primary site for nucleophilic attack. Conversely, the electron-rich aromatic rings of the quinoline moiety would be the expected sites for electrophilic attack, with specific positions having higher ƒ- values based on the directing effects of the carbonyl chloride group and the fused ring system.

Below is an illustrative data table of expected condensed Fukui function values for key atomic sites in this compound, based on theoretical principles. The exact values would be determined through specific DFT calculations.

Atomic SiteExpected ƒ+ (for Nucleophilic Attack)Expected ƒ- (for Electrophilic Attack)
Carbonyl Carbon (C=O)HighLow
Quinoline Nitrogen (N)ModerateModerate
Carbon-2 (of Quinoline)LowHigh
Carbon-4 (of Quinoline)LowHigh
Carbon-5 (of Quinoline)LowModerate
Carbon-8 (of Quinoline)LowModerate

Mechanistic Computational Studies

Transition State Characterization and Reaction Pathway Analysis

Mechanistic computational studies are crucial for understanding the step-by-step process of a chemical reaction. For this compound, which readily undergoes nucleophilic acyl substitution, these studies focus on characterizing the intermediates and transition states along the reaction pathway.

The generally accepted mechanism for nucleophilic acyl substitution involves a two-step process:

Nucleophilic Attack : The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is characterized by an sp³-hybridized carbon and a negatively charged oxygen atom.

Leaving Group Departure : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Computational chemistry allows for the precise characterization of the transition state for the rate-determining step of this reaction. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. Using quantum mechanical calculations, the geometry of the transition state can be optimized, and its structure can be analyzed. For the reaction of this compound with a nucleophile, the transition state would involve the partial formation of the bond with the incoming nucleophile and the partial breaking of the bond with the chlorine atom. Vibrational frequency calculations are then performed to confirm the nature of the stationary point on the potential energy surface; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Calculations

Energy profile calculations provide a quantitative description of the energy changes that occur during a chemical reaction. By plotting the potential energy of the system against the reaction coordinate, a reaction energy profile diagram is generated. This diagram visually represents the reactants, intermediates, transition states, and products, along with their relative energies.

For the nucleophilic substitution reaction of this compound, the energy profile would typically show:

The initial energy of the reactants (this compound and the nucleophile).

An activation energy barrier corresponding to the first transition state, leading to the formation of the tetrahedral intermediate.

A local energy minimum representing the stability of the tetrahedral intermediate.

A second, typically smaller, activation energy barrier for the second transition state, corresponding to the departure of the chloride ion.

The final energy of the products.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State 1+10 to +15
Tetrahedral Intermediate-5 to -10
Transition State 2+5 to +10
Products-15 to -25

Note: The values in this table are illustrative and would vary depending on the specific nucleophile and computational method used.

Prediction and Correlation with Spectroscopic Data

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm the structure and purity of a synthesized compound. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be made.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted NMR spectrum with the experimentally obtained spectrum, one can confirm the identity of the compound and assign the observed peaks to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Computational frequency calculations can predict these vibrational modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values. This allows for the assignment of key functional group vibrations, such as the characteristic carbonyl (C=O) stretch of the acyl chloride group, which is expected to appear at a high wavenumber (typically 1750-1800 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in its UV-Vis spectrum. For an aromatic system like quinoline, these calculations can help to understand the nature of the π-π* transitions responsible for its UV absorption.

The correlation between computationally predicted and experimentally measured spectroscopic data provides a powerful method for the structural elucidation and characterization of this compound and its derivatives.

Emerging Research Avenues and Future Outlook in Quinoline 3 Carbonyl Chloride Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of the quinoline (B57606) scaffold, the precursor to quinoline-3-carbonyl chloride, has historically relied on classic name reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses. tandfonline.comnih.govnih.gov However, these methods often require harsh conditions, toxic reagents, and stoichiometric amounts of promoters, leading to significant environmental concerns and waste generation. nih.govnih.gov Consequently, a major thrust of current research is the development of novel catalytic systems that offer milder reaction conditions, higher efficiency, and improved sustainability.

Recent progress has highlighted the potential of various catalysts to streamline the synthesis of quinoline derivatives. These advancements, while often demonstrated for the general quinoline framework, are directly applicable to the efficient production of quinoline-3-carboxylic acid, the immediate precursor to this compound.

Key Research Findings in Catalysis for Quinoline Synthesis:

Catalyst TypeSpecific ExamplesKey Advantages
Nanocatalysts Fe3O4 Nanoparticles, ZnO Nanoflakes, Dodecylbenzenesulfonic acid on Magnetite (DDBSA@MNP) nih.govHigh surface area, easy recovery and reusability, often enabling solvent-free reactions. nih.govacs.org
Transition Metal Catalysts Gold (Au) rsc.org, Copper Iodide (CuI) tandfonline.com, Niobium(V) Chloride (NbCl5) pnu.ac.ir, Rhenium Sulphide (ReS2) rsc.orgHigh efficiency, novel reactivity pathways (e.g., annulation reactions), and applicability in multicomponent reactions. tandfonline.comrsc.org
Brønsted/Lewis Acids p-Toluene Sulfonic Acid (p-TSA) tandfonline.com, Triflic Acid (TfOH) tandfonline.com, Formic Acid ijpsjournal.comMetal-free conditions, affordability, and effectiveness in promoting cyclization reactions. tandfonline.comijpsjournal.com
Enzyme Catalysis Lipases (e.g., Porcine Pancreas Lipase), Nitroreductases researchgate.netHigh selectivity under mild conditions, representing a green biocatalytic approach. researchgate.net

These modern catalytic approaches are central to the future of quinoline chemistry. For instance, iron-promoted methods and the use of reusable solid acid catalysts like Nafion NR50 exemplify the move towards more environmentally benign processes. tandfonline.commdpi.com The ultimate goal is to develop catalytic systems that allow for the direct, high-yield synthesis of quinoline-3-carboxylic acid derivatives under green conditions, thereby providing a sustainable and economical route to this compound.

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for large libraries of quinoline-based compounds for drug discovery and materials science necessitates a move away from traditional batch synthesis towards more automated and rapid methodologies. Flow chemistry and high-throughput experimentation (HTE) are at the forefront of this transformation, offering pathways to accelerate both the synthesis and optimization of reactions involving this compound.

High-Throughput Experimentation (HTE): HTE platforms, often utilizing nanoliter-scale robotics, allow for the rapid screening of hundreds or even thousands of reaction conditions in parallel. scienceintheclassroom.org This is particularly valuable for optimizing complex reactions or discovering new transformations. For this compound, HTE can be employed to:

Rapidly screen a wide range of nucleophiles (amines, alcohols, etc.) to generate large derivative libraries.

Optimize reaction conditions (catalyst, base, solvent, temperature) with minimal consumption of precious starting materials. scienceintheclassroom.org

Accelerate the discovery of novel applications for this compound in multicomponent reactions.

The combination of automated synthesis platforms with rapid analysis techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the high-throughput screening of reaction outcomes, drastically reducing the time required for synthetic route development. nih.govresearchgate.net

Exploration of Unconventional Reaction Media

A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. pnu.ac.irijpsjournal.com Research into the synthesis of quinolines has actively explored a variety of unconventional reaction media, which offer benefits such as low toxicity, biodegradability, recyclability, and in some cases, a dual role as both solvent and catalyst.

The application of these media to the synthesis of precursors for this compound and its subsequent acylation reactions is a promising avenue for future development.

Promising Unconventional Solvents for Quinoline Synthesis:

Solvent TypeComposition ExamplesKey Features and Applications
Ionic Liquids (ILs) 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]) mdpi.com, 1-Ethyl-3-methylimidazolium tetrafluoroborate (B81430) ([EMIM][BF4]) mdpi.comNon-volatile, thermally stable, and tunable. Used as media and catalysts in Friedländer and Skraup reactions. nih.govmdpi.com
Deep Eutectic Solvents (DESs) Choline Chloride:Urea, Choline Chloride:Malonic Acid, Choline Chloride:Tin(II) Chloride mdpi.comdaneshyari.comBiodegradable, non-toxic, and simple to prepare from inexpensive components. Act as both solvent and catalyst. mdpi.comorgchemres.org
Glycerol N/AHigh boiling point, non-toxic, and derived from renewable resources. Proven effective for quinoline synthesis. pnu.ac.ir
Water N/AThe ultimate green solvent. Used in p-TSA catalyzed one-pot synthesis of quinoline derivatives. tandfonline.comnih.gov

The use of Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, is particularly noteworthy. nih.gov Choline chloride-based DESs have been shown to be effective media for synthesizing quinoline derivatives with high yields. daneshyari.com Similarly, ionic liquids have been demonstrated to improve reaction efficiency in enzyme-catalyzed syntheses. mdpi.com The exploration of these media for reactions involving the highly electrophilic this compound could lead to more sustainable and efficient processes for creating diverse molecular libraries.

Advanced Theoretical Modeling for Reaction Design and Prediction

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research. For this compound, these methods provide deep insights into reactivity, guide experimental design, and predict the properties of novel derivatives before they are synthesized.

Applications of Theoretical Modeling in Quinoline Chemistry:

Reaction Mechanism and Prediction: Density Functional Theory (DFT) calculations are used to model transition state structures and calculate activation energies. This allows researchers to understand reaction pathways, such as the nucleophilic attack on the carbonyl carbon of this compound, and to predict the feasibility of proposed reactions. nih.gov For example, DFT can elucidate the concerted versus stepwise nature of a reaction mechanism. nih.gov

Design of Novel Derivatives: Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico technique used to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com By developing robust QSAR models for a series of quinoline-3-carboxamides (B1200007), for instance, researchers can predict the activity of new, unsynthesized derivatives. nih.govnih.gov This approach helps prioritize synthetic targets with the highest potential.

Pharmacokinetic Property Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. researchgate.netnih.gov By modeling these properties for virtual libraries of this compound derivatives, chemists can focus their synthetic efforts on molecules that are more likely to have favorable drug-like characteristics.

The synergy between advanced theoretical modeling and experimental work is crucial. Computational insights can rationalize experimental observations and, more importantly, guide the design of more effective and targeted synthetic strategies, ultimately accelerating the discovery of new functional molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing quinoline-3-carbonyl chloride derivatives, and how can purity be ensured?

  • Methodological Approach : Use acylation reactions with quinoline precursors under anhydrous conditions (e.g., thionyl chloride as a chlorinating agent). Monitor reaction progress via thin-layer chromatography (TLC) and confirm completion using 1H^{1}\text{H} NMR. Purification can involve recrystallization from dichloromethane/hexane mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients). Purity validation should include melting point determination and HPLC analysis .
  • Example : In a synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)quinoline-3-carboxamide, this compound reacted with an amine precursor in DMSO-d6, yielding a product with a melting point of 215–216°C and characteristic 1H^{1}\text{H} NMR peaks (δ 8.92 ppm for the quinoline proton) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Approach :

  • 1H^{1}\text{H} NMR : Identify aromatic protons (δ 7.5–9.5 ppm) and acyl chloride protons (if present).
  • IR Spectroscopy : Confirm the carbonyl chloride stretch (~1750–1800 cm1^{-1}).
  • Mass Spectrometry (MS) : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]+^+ at 335 m/z for a carboxamide derivative) .
    • Data Table :
TechniqueKey Peaks/ObservationsReference
1H^{1}\text{H} NMRδ 8.92 (quinoline proton), δ 2.66 (acetyl group)
IR1670 cm1^{-1} (C=O stretch)

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or closed systems to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if dust generation is likely .
  • Emergency Measures : Ensure access to safety showers and eye wash stations. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can mechanistic studies elucidate the acylation reactivity of this compound in heterocyclic systems?

  • Methodological Approach :

  • Kinetic Analysis : Track reaction rates under varying temperatures and solvent polarities (e.g., DMF vs. THF).
  • Computational Modeling : Use DFT calculations to compare activation energies for nucleophilic attack at the carbonyl carbon.
  • Isotopic Labeling : 18O^{18}\text{O}-labeling can confirm acyl-oxygen bond cleavage pathways .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Hypothesis Testing : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled moisture levels).
  • Data Triangulation : Compare yields across different catalysts (e.g., Pd/C vs. CuI) and bases (e.g., Et3_3N vs. K2_2CO3_3).
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature, reagent stoichiometry) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Methodological Approach :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and LC-MS.
  • Degradation Pathways : Hydrolysis in humid environments produces quinoline-3-carboxylic acid; thermal decomposition may yield chlorinated byproducts.
  • Mitigation : Use desiccants and store at –20°C in amber vials .

Q. What role does this compound play in designing bioactive analogs for drug discovery?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the quinoline 2- or 4-positions to modulate lipophilicity and target binding.
  • Case Study : Derivatives like 3-acetyl-6-chloro-2-methylquinolinium perchlorate exhibit antihistaminic activity, validated via in vitro receptor assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.